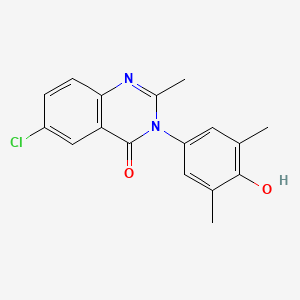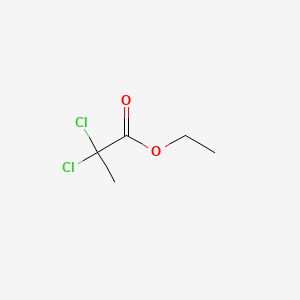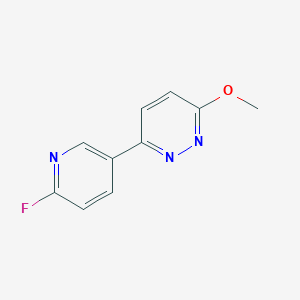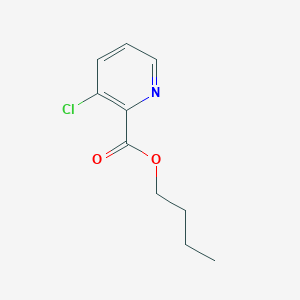
n-Butyl 3-chloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Butyl 3-chloropyridine-2-carboxylate: is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Butyl 3-chloropyridine-2-carboxylate typically involves the esterification of 3-chloropyridine-2-carboxylic acid with n-butanol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.
化学反应分析
Types of Reactions: n-Butyl 3-chloropyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to yield 3-chloropyridine-2-carboxylic acid and n-butanol.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Nucleophilic substitution: Substituted pyridine derivatives.
Ester hydrolysis: 3-chloropyridine-2-carboxylic acid and n-butanol.
Oxidation and reduction: Various oxidized or reduced pyridine derivatives.
科学研究应用
Chemistry: n-Butyl 3-chloropyridine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.
作用机制
The mechanism of action of n-Butyl 3-chloropyridine-2-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine atom and ester group in the molecule can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
- n-Butyl 2-chloropyridine-3-carboxylate
- n-Butyl 4-chloropyridine-2-carboxylate
- n-Butyl 3-bromopyridine-2-carboxylate
Comparison: n-Butyl 3-chloropyridine-2-carboxylate is unique due to the position of the chlorine atom and the ester group on the pyridine ring. This specific arrangement can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
butyl 3-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-3-7-14-10(13)9-8(11)5-4-6-12-9/h4-6H,2-3,7H2,1H3 |
InChI 键 |
XBEAMPKQWOQLAG-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=C(C=CC=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



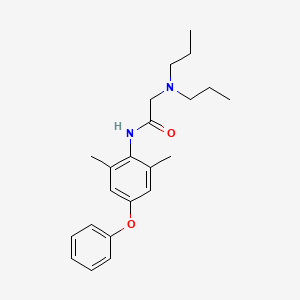
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)

![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)

